bk-MDEA (塩酸塩)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

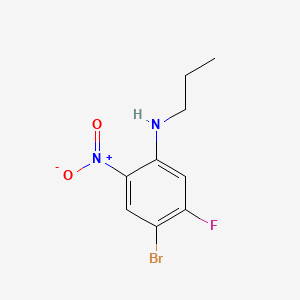

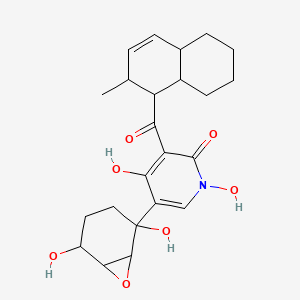

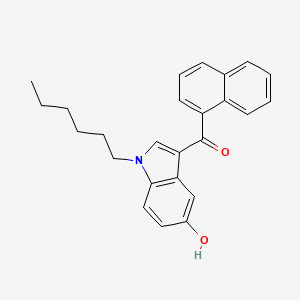

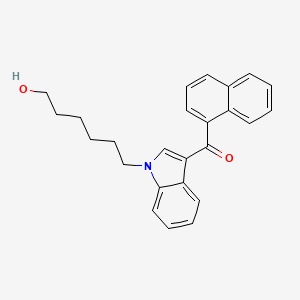

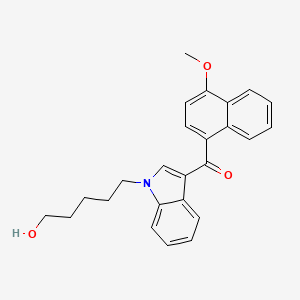

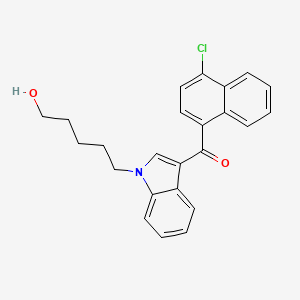

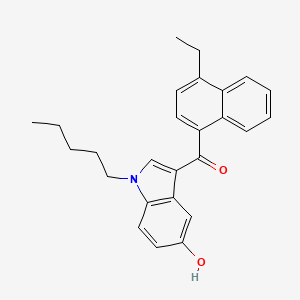

bk-MDEA (hydrochloride) (CRM) is a certified reference material categorized as a phenethylamine, an amphetamine, and a cathinone. bk-MDEA has been detected in products sold as bath salts and plant food. bk-MDEA is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

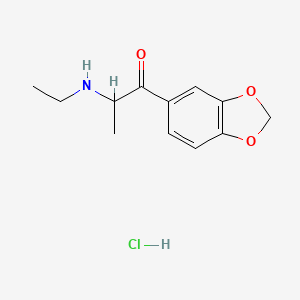

Ethylone (hydrochloride) polymorph B is an analytical reference standard that is structurally categorized as a cathinone. Ethylone can exist in two conformations (polymorphs) at the C-C bond linking the side chain to the aromatic ring. These polymorphs are identical by mass spectroscopy and nuclear magnetic resonance (NMR), but differ when analyzed by Fourier transform infrared spectroscopy (FTIR), FT-Raman, X-ray diffraction, and solid-state NMR spectroscopy. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

bk-MDEA (hydrochloride) is an analytical reference material categorized as a phenethylamine, amphetamine, and cathinone. bk-MDEA has been detected in products sold as bath salts and plant food. bk-MDEA is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

bk-MDEA is a psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. It has been detected in products marketed as bath salts, plant food, and tablets. The metabolites of bk-MDEA in human urine have been described. This product is intended for forensic purposes.

科学的研究の応用

分析用標準物質

bk-MDEA (塩酸塩) は、分析用標準物質として使用されます。 これは、フェネチルアミン、アンフェタミン、およびカチノンに分類されます . そのため、機器の校正や方法のバリデーションのために分析化学で使用されます .

法化学および毒性学

フェネチルアミン、アンフェタミン、およびカチノンに分類されるため、bk-MDEA (塩酸塩) は法化学および毒性学で使用されます . これは、サンプル中のこれらの物質の存在を検出するために使用できます .

質量分析

bk-MDEA (塩酸塩) は、質量分析に使用できます。これは、複雑な混合物中の分子を同定および定量するために使用される技術です . その独自の質量電荷比は、その存在のマーカーとして使用できます .

覚醒剤の研究

bk-MDEA (塩酸塩) は、覚醒剤の研究で使用されています . フェネチルアミン、アンフェタミン、およびカチノンとして、これらのタイプの物質の効果とメカニズムを研究するために使用できます .

バスソルトと植物用肥料

bk-MDEA (塩酸塩) は、バスソルトや植物用肥料として販売されている製品で検出されています . これは、これらのタイプの製品とその中に含まれる物質に関する研究に使用できることを示唆しています

作用機序

bk-MDEA (hydrochloride), also known as 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride, is a compound of interest in the field of pharmacology due to its potential effects on the human body . This article aims to provide an overview of the mechanism of action of bk-MDEA (hydrochloride).

Target of Action

bk-MDEA (hydrochloride) is categorized as a phenethylamine, amphetamine, and cathinone . These classes of compounds are known to interact with various targets in the central nervous system, including monoamine transporters and receptors . .

Mode of Action

As a derivative of phenethylamine, amphetamine, and cathinone, it is likely to interact with monoamine transporters and receptors, potentially influencing neurotransmitter levels in the brain

Biochemical Pathways

These include reduction of the β-ketone moiety, N-dealkylation, and demethylenation followed by O-methylation . The exact biochemical pathways affected by bk-MDEA (hydrochloride) and their downstream effects require further investigation.

Pharmacokinetics

It is known that similar compounds are metabolized in the liver and excreted in the urine

Result of Action

As a phenethylamine, amphetamine, and cathinone derivative, it is likely to have stimulant and psychoactive effects . .

Action Environment

The action, efficacy, and stability of bk-MDEA (hydrochloride) can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the route of administration

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUJUYOEUQPDDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345250 |

Source

|

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454266-19-3 |

Source

|

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)propan-1-one, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, cis-(9CI)](/img/structure/B594052.png)